molecular formula C14H18ClFN2O B2954915 2-(trans-4-Aminocyclohexyl)-5-fluoroisoindolin-1-one hydrochloride CAS No. 1707358-57-3

2-(trans-4-Aminocyclohexyl)-5-fluoroisoindolin-1-one hydrochloride

Cat. No.: B2954915
CAS No.: 1707358-57-3
M. Wt: 284.76
InChI Key: MJTVVPQQAILYQN-GJTSMBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-4-Aminocyclohexyl)-5-fluoroisoindolin-1-one hydrochloride is a useful research compound. Its molecular formula is C14H18ClFN2O and its molecular weight is 284.76. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Study of New Saturated Isoindol-1-one Derivatives :

    • Researchers have explored the condensation of cyclohexanecarboxylic acid with primary amines to produce hexahydroisoindol-I-ones, which have significant pharmacological properties like antiarrhythmic, antitussive, and antiinflammatory activities (Csende, Szabó, & Stájer, 1993).
  • Hydroisoindoline-based Human Neurokinin-1 Receptor Antagonists :

    • A study demonstrated the synthesis of a hydroisoindoline-based neurokinin-1 (NK1) receptor antagonist, which showed high brain penetration and efficacy in blocking NK1 receptors in preclinical models, suggesting potential applications in treating nausea and vomiting related to chemotherapy (Jiang et al., 2009).
  • Catalytic Activity in Synthesis of Nitrogen-containing Heterocycles :

    • Research has been conducted on the synthesis of stable spirocyclic (alkyl)(amino)carbenes, derived from cyclohexenyl group, which are used as ligands for transition metal-based catalysts. These have been shown to be effective in the gold(I) catalyzed hydroamination of internal alkynes, expanding the scope of synthesizing 1,2-dihydroquinoline derivatives (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
  • Photochemical Properties of Amino Derivatives of Styrylquinolines :

    • Studies on photoisomerization reactions in amino derivatives of styrylquinolines, including those in their hydrochloride forms, have revealed insights into the effects of protonation on photoisomerization quantum yields. Such research provides a deeper understanding of the photochemical behavior of these compounds, which could be useful in photodynamic therapy and material sciences (Budyka, Potashova, Biktimirova, & Gavrishova, 2008).
  • Experimental and Theoretical Analysis of Intermolecular Interactions :

    • A study on 1,2,4-triazole derivatives, including a fluoro derivative, provided insights into the types of intermolecular interactions present in these compounds. Such research is important for understanding the molecular basis of drug-receptor interactions and for the design of new pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
  • Arylsulfonylureido and Arylsulfonylamidoacyl Derivatives of Cycloalkanes :

    • Research into the preparation of arylsulfonylureido and arylsulfonylamidoacyl derivatives from cyclohexanol derivatives has potential implications in the development of antidiabetic drugs (Bretschneider & Egg, 1972).

Properties

IUPAC Name

2-(4-aminocyclohexyl)-5-fluoro-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O.ClH/c15-10-1-6-13-9(7-10)8-17(14(13)18)12-4-2-11(16)3-5-12;/h1,6-7,11-12H,2-5,8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTVVPQQAILYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CC3=C(C2=O)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.